molecular formula C20H17ClFN5O B2941972 N-[3-(6-Chloro-1H-benzimidazol-2-yl)propyl]-3-(4-fluorophenyl)imidazole-4-carboxamide CAS No. 2416237-52-8

N-[3-(6-Chloro-1H-benzimidazol-2-yl)propyl]-3-(4-fluorophenyl)imidazole-4-carboxamide

Cat. No.: B2941972
CAS No.: 2416237-52-8
M. Wt: 397.84
InChI Key: PFKYYXKLWSRNOW-UHFFFAOYSA-N
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Description

This compound is a synthetic small molecule featuring a benzimidazole core linked via a propyl chain to an imidazole-4-carboxamide moiety substituted with a 4-fluorophenyl group. The benzimidazole scaffold is notable for its prevalence in pharmaceuticals, particularly in kinase inhibitors and antiparasitic agents, due to its ability to mimic purine bases and interact with biological targets. The 4-fluorophenyl group may contribute to metabolic stability and lipophilicity, influencing pharmacokinetic properties.

Properties

IUPAC Name

N-[3-(6-chloro-1H-benzimidazol-2-yl)propyl]-3-(4-fluorophenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN5O/c21-13-3-8-16-17(10-13)26-19(25-16)2-1-9-24-20(28)18-11-23-12-27(18)15-6-4-14(22)5-7-15/h3-8,10-12H,1-2,9H2,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKYYXKLWSRNOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC=C2C(=O)NCCCC3=NC4=C(N3)C=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Targets of Action

The targets of imidazole compounds can vary widely depending on their specific structures and functional groups. They can interact with a variety of biological targets, including enzymes, receptors, and other proteins.

Mode of Action

The mode of action of imidazole compounds also depends on their specific structures and the targets they interact with. They can act as inhibitors, activators, or modulators of their targets, leading to a variety of biological effects.

Biochemical Pathways

Imidazole compounds can affect a variety of biochemical pathways. For example, some imidazole derivatives have been found to have antitumor potential against different cell lines.

Pharmacokinetics

The pharmacokinetics of imidazole compounds, including their absorption, distribution, metabolism, and excretion (ADME), can vary widely. Factors such as the compound’s solubility, stability, and molecular size can all affect its pharmacokinetics.

Biological Activity

N-[3-(6-Chloro-1H-benzimidazol-2-yl)propyl]-3-(4-fluorophenyl)imidazole-4-carboxamide, often referred to as Compound 1, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in oncology and virology. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and efficacy in various studies.

Chemical Structure and Properties

The compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. Its structure can be represented as follows:

N 3 6 Chloro 1H benzimidazol 2 yl propyl 3 4 fluorophenyl imidazole 4 carboxamide\text{N 3 6 Chloro 1H benzimidazol 2 yl propyl 3 4 fluorophenyl imidazole 4 carboxamide}

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of Compound 1. In vitro assays demonstrated that it induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells. The compound showed an IC50 value of approximately 25.72 ± 3.95 μM against MCF cells, indicating significant cytotoxicity .

Table 1: Anticancer Efficacy of Compound 1

Cell LineIC50 (μM)Mechanism of Action
MCF-725.72 ± 3.95Induction of apoptosis
U8745.2 ± 13.0Cell cycle arrest and apoptosis

In animal models, Compound 1 has been shown to suppress tumor growth effectively, reinforcing its potential as a therapeutic agent in cancer treatment .

2. Antiviral Activity

Compound 1 has also been investigated for its antiviral properties, particularly against Hepatitis C Virus (HCV). It functions as an inhibitor of the NTpase/helicase enzyme, which is critical for viral replication. In vitro studies indicated that derivatives of benzimidazole compounds exhibit selective inhibition against HCV with IC50 values around 6.5 μM .

Table 2: Antiviral Efficacy Against HCV

CompoundIC50 (μM)Target Enzyme
Compound 1~6.5NTpase/helicase

The mechanisms underlying the biological activity of Compound 1 are multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and upregulating pro-apoptotic factors such as p53 .
  • Inhibition of Viral Replication : By targeting the helicase activity necessary for viral replication, Compound 1 disrupts the life cycle of HCV .

Case Studies and Research Findings

A notable study conducted by Ribeiro Morais et al. explored the effects of various benzimidazole derivatives on tumor growth in xenograft models. The results indicated that compounds similar to Compound 1 significantly reduced tumor size compared to control groups .

Additionally, research focused on structure-activity relationships (SARs) revealed that modifications on the benzimidazole core could enhance both anticancer and antiviral activities, suggesting avenues for further drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[3-(6-Chloro-1H-benzimidazol-2-yl)propyl]-3-(4-fluorophenyl)imidazole-4-carboxamide with other imidazole- and benzimidazole-derived molecules, focusing on structural and functional distinctions.

Structural and Functional Analysis

Compound Name Core Structure Key Substituents Molecular Weight Hypothesized Target/Activity
This compound Benzimidazole + imidazole 6-Cl (benzimidazole), 4-fluorophenyl (imidazole), propyl linker ~443.9 g/mol* Kinases, DNA topoisomerases
LY2784544 (SML2567) Imidazo[1,2-b]pyridazine 4-Chloro-2-fluorobenzyl, morpholinomethyl, pyrazole 469.94 g/mol JAK2 kinase inhibitor
Omeprazole Benzimidazole Methoxy, pyridinylmethylsulfinyl 345.42 g/mol Proton pump inhibitor

Notes:

  • Molecular Weight : The target compound’s calculated molecular weight (~443.9 g/mol) is comparable to LY2784544 (469.94 g/mol), though its benzimidazole-imidazole dual-core system differs from LY2784544’s imidazopyridazine scaffold.
  • Substituent Impact : The 6-chloro group on the benzimidazole ring may enhance DNA intercalation or kinase inhibition compared to omeprazole’s simpler sulfinyl substituents. The fluorophenyl group in both the target compound and LY2784544 suggests shared strategies for improving metabolic stability.
  • Target Specificity : While LY2784544 is a documented JAK2 inhibitor , the target compound’s propyl linker and carboxamide group could favor interactions with ATP-binding pockets in kinases or DNA-processing enzymes.

Q & A

Q. What are the recommended synthetic strategies for preparing N-[3-(6-Chloro-1H-benzimidazol-2-yl)propyl]-3-(4-fluorophenyl)imidazole-4-carboxamide?

  • Methodological Answer : The synthesis of benzimidazole-imidazole hybrids typically involves multi-step reactions. Key steps include:
  • Cyclization : Formation of the benzimidazole core via condensation of 4-chloro-1,2-diaminobenzene derivatives with carboxylic acids or aldehydes under acidic conditions .
  • Coupling Reactions : Alkylation or amidation to attach the imidazole-4-carboxamide moiety. For example, nucleophilic substitution between 3-(6-chloro-1H-benzimidazol-2-yl)propylamine and activated imidazole carboxylates .
  • Optimization : Use of polar aprotic solvents (DMF, DMSO) and catalysts like triethylamine to enhance reaction efficiency .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : HPLC (≥98% purity) with C18 columns and acetonitrile/water gradients .
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm; benzimidazole NH at δ 12.5 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed [M+H]⁺) .
  • Elemental Analysis : Verify C, H, N, Cl, and F content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize dehalogenation during benzimidazole synthesis?

  • Methodological Answer : Dehalogenation (e.g., loss of Cl from the benzimidazole) is a common side reaction during hydrogenation. Mitigation strategies include:
  • Catalyst Selection : Replace Pd/C with Raney Ni to suppress hydrodechlorination .
  • Solvent Choice : Use water instead of ethanol to reduce byproduct formation .
  • Temperature Control : Maintain reactions at 45°C during cyclization to avoid decomposition .

Q. What analytical approaches resolve contradictions in regioselectivity during imidazole substitution?

  • Methodological Answer : Conflicting reports on substituent positioning can arise from reaction conditions. To clarify:
  • Isotopic Labeling : Track substituent migration using ¹⁵N or ¹³C-labeled intermediates .
  • X-ray Crystallography : Resolve ambiguous NOE signals in NMR by determining crystal structures .
  • Computational Modeling : DFT calculations predict thermodynamic favorability of substituent positions (e.g., 4-fluorophenyl vs. benzimidazole N-alkylation) .

Q. How can researchers design SAR studies to evaluate the biological activity of this compound?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic modifications:
  • Core Modifications : Synthesize analogs with variations in the benzimidazole (e.g., 5-fluoro substitution) or imidazole (e.g., methyl vs. trifluoromethyl groups) .
  • Biological Assays : Test against target enzymes (e.g., EGFR kinase) using IC₅₀ measurements and crystallographic binding studies .
  • Data Analysis : Compare logP, polar surface area, and binding affinities to identify critical pharmacophores .

Q. What strategies address discrepancies between calculated and observed molecular weights in HRMS data?

  • Methodological Answer : Discrepancies often arise from:
  • Adduct Formation : Account for sodium/potassium adducts by adjusting ionization parameters .
  • Isotopic Peaks : Use high-resolution instruments (Q-TOF) to distinguish [M+H]⁺ from isotopic clusters .
  • Sample Purity : Re-purify via column chromatography or recrystallization to remove contaminants .

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